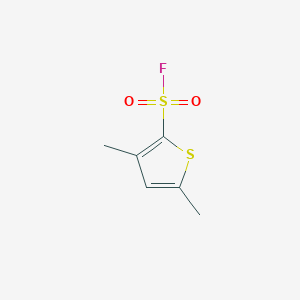

3,5-Dimethylthiophene-2-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides as Functional Motifs in Modern Organic Chemistry

Sulfonyl fluorides (R-SO₂F) have emerged as pivotal functional groups in modern organic chemistry, valued for their unique balance of stability and reactivity. thieme-connect.com Unlike more reactive sulfonyl chlorides, the sulfur-fluorine bond is notably robust, showing resistance to hydrolysis and reduction. mdpi.comnih.gov This stability allows the sulfonyl fluoride (B91410) moiety to be carried through various synthetic steps, making it a reliable functional handle. researchgate.net

A significant surge in interest followed the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry. thieme-connect.comresearchgate.net SuFEx reactions enable the efficient and reliable formation of strong covalent bonds between sulfonyl fluorides and nucleophiles like amines and phenols under mild conditions. researchgate.netthieme-connect.com This capability has positioned sulfonyl fluorides as indispensable connectors in the synthesis of polymers, materials science, and drug discovery. researchgate.netresearchgate.net Furthermore, they serve as versatile precursors for synthesizing a range of sulfur-containing compounds, including sulfonamides and sulfonate esters. ccspublishing.org.cn In the realm of chemical biology, sulfonyl fluorides are utilized as covalent probes and inhibitors to study enzyme function and have applications in the development of therapeutic agents. mdpi.comccspublishing.org.cnacs.org

Unique Contributions of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgderpharmachemica.com Thiophene and its derivatives are not only prevalent in natural products but are also integral components in a vast array of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.org This substitution can advantageously modify the molecule's physicochemical properties, such as solubility and metabolism. nih.gov

The chemical reactivity of the thiophene ring allows for diverse functionalization, making it a versatile scaffold in drug design. derpharmachemica.comnih.gov Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govontosight.ai Marketed drugs containing the thiophene nucleus, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, underscore the moiety's therapeutic importance. nih.gov In materials science, polythiophenes are studied for their conductive properties, finding use in organic electronics like OLEDs and organic field-effect transistors. wikipedia.org

Research Scope and Objectives Pertaining to 3,5-Dimethylthiophene-2-sulfonyl Fluoride

The specific compound this compound (CAS Number: 1936662-66-6) resides at the intersection of the two aforementioned areas of chemistry. bldpharm.com While extensive research exists for the broader classes of sulfonyl fluorides and thiophene derivatives, dedicated studies on this particular molecule are not widely published.

The primary objective of research into this compound would be to synthesize and characterize it, thereby providing the scientific community with its physical and spectroscopic data. Subsequent research would likely aim to:

Explore its reactivity as a SuFEx linker, particularly how the electron-donating methyl groups on the thiophene ring influence the reactivity of the sulfonyl fluoride group.

Investigate its potential as a building block for novel pharmaceuticals or agrochemicals, leveraging the established biological significance of the thiophene scaffold.

Utilize it in the synthesis of new materials, such as functional polymers, where the dimethylthiophene unit could impart specific electronic or physical properties.

The study of this compound serves as a case study for understanding how substitution patterns on aromatic rings modulate the properties of the sulfonyl fluoride group, contributing valuable knowledge to the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Synthesis

The precise, experimentally determined properties of this compound are not extensively documented in publicly available literature. However, its basic chemical identity can be established.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1936662-66-6 |

| Molecular Formula | C₆H₇FO₂S₂ |

| Molecular Weight | 194.25 g/mol |

| Canonical SMILES | CC1=CC(=C(S1)S(=O)(=O)F)C |

General synthetic routes to heteroaromatic sulfonyl fluorides often begin with precursor molecules such as thiols, sulfonic acids, or sulfonyl chlorides. mdpi.comrhhz.net A common and practical method involves the conversion of the corresponding sulfonyl chloride, in this case, 3,5-dimethylthiophene-2-sulfonyl chloride, to the sulfonyl fluoride via a halogen exchange reaction using a fluoride source like potassium fluoride or potassium bifluoride. mdpi.com The sulfonyl chloride itself can be synthesized through the oxidative chlorination of a corresponding thiol or via chlorosulfonation of the parent 3,5-dimethylthiophene. ccspublishing.org.cnuni.lu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FO2S2 |

|---|---|

Molecular Weight |

194.3 g/mol |

IUPAC Name |

3,5-dimethylthiophene-2-sulfonyl fluoride |

InChI |

InChI=1S/C6H7FO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3 |

InChI Key |

CBALISWZCKPLRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)S(=O)(=O)F)C |

Origin of Product |

United States |

Elucidation of Reactivity Patterns and Mechanistic Insights of 3,5 Dimethylthiophene 2 Sulfonyl Fluoride

Exploration of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

SuFEx chemistry is characterized by the reliable and specific formation of robust covalent links from a sulfur(VI) hub. The sulfonyl fluoride group is exceptionally stable under many conditions, including resistance to hydrolysis and reduction, yet it can be controllably activated to react with a wide range of nucleophiles. This duality makes 3,5-dimethylthiophene-2-sulfonyl fluoride an excellent candidate for modular synthesis in diverse applications.

The core of SuFEx reactivity lies in the exchange of the fluoride atom on the sulfur(VI) center with a suitable nucleophile. While the S-F bond is strong, its reactivity can be unlocked, typically with the aid of a base or catalyst, to react with various nucleophiles. For a heteroaromatic sulfonyl fluoride like this compound, the primary nucleophiles are phenols (often employed as their more reactive silyl (B83357) ether derivatives) and amines, leading to the formation of stable sulfonate esters and sulfonamides, respectively.

The reaction is generally facilitated by organic bases or bifluoride salts, which are thought to activate the sulfonyl fluoride, making the sulfur atom more electrophilic and promoting the departure of the fluoride leaving group. The electron-donating nature of the 3,5-dimethylthiophene ring slightly reduces the electrophilicity of the sulfur center compared to electron-deficient arylsulfonyl fluorides, which may necessitate specific tuning of reaction conditions to achieve optimal reactivity.

The table below illustrates the expected scope of nucleophiles for the SuFEx reaction with this compound under appropriate catalytic conditions.

| Nucleophile Class | Specific Example | Product Type |

| Phenols (as silyl ethers) | Trimethyl(phenoxy)silane | Aryl Sulfonate |

| Primary Amines | Aniline | N-Aryl Sulfonamide |

| Secondary Amines | Piperidine | N,N-Dialkyl Sulfonamide |

| Aliphatic Alcohols | Propanol | Alkyl Sulfonate |

| Carbon Pronucleophiles | Diethyl malonate | C-Sulfonyl Compound |

This table is illustrative of the general reactivity of aryl/heteroaryl sulfonyl fluorides in SuFEx reactions.

A hallmark of click chemistry, and by extension SuFEx, is its exceptional chemoselectivity. The sulfonyl fluoride moiety is prized for its ability to react selectively at the sulfur center, even in the presence of other electrophilic groups. Unlike the more reactive sulfonyl chlorides, which can lead to side reactions, sulfonyl fluorides provide cleaner transformations, yielding only the desired sulfonylation products. nih.gov

This high degree of chemoselectivity allows for orthogonal reactivity in complex molecular environments. This compound can be incorporated into a larger molecule containing other functional groups, such as esters, amides, or even other halides, and the SuFEx reaction can be performed without affecting these other sites. This property is particularly valuable in the late-stage functionalization of drug candidates and the synthesis of complex bioconjugates, where preserving the integrity of the molecular scaffold is paramount. rsc.org The reaction's tolerance to a broad range of functional groups makes it a powerful tool for modular assembly. rsc.orgrsc.org

The table below summarizes the compatibility of the SuFEx reaction with various functional groups, highlighting the orthogonal nature of the sulfonyl fluoride group.

| Functional Group | Compatibility | Notes |

| Esters, Amides | High | Stable under typical SuFEx conditions. |

| Alkynes, Azides | High | Orthogonal to CuAAC click chemistry. |

| Aldehydes, Ketones | High | Generally non-reactive towards SuFEx reagents. |

| Alkyl/Aryl Halides (Cl, Br, I) | High | S-F bond is selectively activated over C-Halogen bonds. |

| Free Hydroxyls, Thiols | Moderate | May compete with the intended nucleophile; protection is often recommended. |

| Primary/Secondary Amines | Low | Will react as nucleophiles unless they are the intended reaction partner. |

Radical-Mediated Transformations Involving the Sulfonyl Fluoride Group

Beyond its well-established nucleophilic chemistry, the sulfonyl fluoride group can participate in radical-mediated transformations. This pathway offers a complementary approach to forming C-S bonds and accessing different molecular architectures compared to SuFEx.

The fluorosulfonyl radical (•SO₂F) is a reactive intermediate that can be generated from various precursors, including sulfuryl chloride fluoride (FSO₂Cl) or through the fragmentation of reagents like allylsulfonyl fluoride. nih.govrsc.org This radical can also be generated from aryl sulfonyl fluorides under specific photoredox conditions, where a single electron transfer (SET) from an excited photocatalyst reduces the sulfonyl fluoride, causing cleavage of the S-F or S-C bond. nih.gov

Once generated, the highly reactive fluorosulfonyl radical readily adds across carbon-carbon multiple bonds, such as those in alkenes and alkynes. nih.govrsc.org This addition generates a new carbon-centered radical, which can then be trapped by another radical species or participate in a subsequent propagation step. This sequence allows for the difunctionalization of unsaturated systems, installing a fluorosulfonyl group and another functionality across the multiple bond. For instance, the reaction of an alkene with a source of •SO₂F radical can lead to the formation of valuable β-alkynyl-fluorosulfonylalkanes or other difunctionalized products. nih.govrsc.org

A plausible mechanism involves:

Initiation: Generation of the •SO₂F radical, often via photoredox catalysis or reaction with another radical initiator. nih.govrsc.org

Propagation: Addition of the •SO₂F radical to an alkene or alkyne to form a carbon-centered radical intermediate.

Termination/Trapping: The resulting carbon radical is trapped by a radical trapping agent or abstracts an atom to furnish the final product and propagate the chain. nih.gov

Radical reactions are often valued for their high functional group tolerance, as they typically proceed under neutral conditions without the need for strong acids or bases. Radical fluorosulfonylation is no exception and is compatible with a wide array of functional groups that might be sensitive to the conditions of ionic reactions. nih.govrsc.org

This tolerance allows for the application of these methods to complex and highly functionalized molecules, including in late-stage modification strategies for drug discovery. nih.govnih.gov The mild conditions, often involving visible light at room temperature, preserve the integrity of sensitive moieties.

The table below outlines the functional group compatibility observed in radical sulfonylation reactions.

| Functional Group | Compatibility | Notes |

| Esters, Amides, Carboxylic Acids | High | Well-tolerated under photoredox conditions. acs.org |

| Ethers, Ketones | High | Generally inert in radical sulfonylation. |

| Alkyl/Aryl Halides (Br, Cl) | High | Can be tolerated, allowing for subsequent cross-coupling. acs.org |

| Nitriles, Sulfones | High | Compatible with the radical reaction pathway. acs.org |

| Unprotected Heterocycles (e.g., Indole) | High | Often tolerated, demonstrating the mildness of the reaction. nih.gov |

| Alkenes, Alkynes | Moderate | Will react if they are the intended substrate; otherwise, selectivity can be an issue. |

Detailed Mechanistic Investigations

The distinct reactivity of this compound in nucleophilic and radical pathways is governed by different mechanistic principles.

For the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, the mechanism is predicated on the activation of the kinetically stable S-F bond. While uncatalyzed reactions are often sluggish, the process is accelerated by bases or bifluoride salts. The prevailing hypothesis suggests that a catalyst, such as an amine base, interacts with the sulfonyl fluoride. This interaction polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and facilitating the attack by a nucleophile (e.g., a phenoxide generated in situ from a silyl ether). The departure of the fluoride ion is the key step, often stabilized within a hydrogen-bonding environment, which drives the reaction to completion.

Kinetic Studies of Reaction Pathways

Kinetic studies on various sulfonyl fluorides have been instrumental in quantifying their reactivity towards nucleophiles, which is crucial for applications such as covalent protein modification. The reactivity of the sulfur(VI)-fluoride (SVI-F) bond is influenced by both the electronic and steric properties of the aromatic or heterocyclic ring to which it is attached.

Research has shown that aryl sulfonyl fluorides are generally stable to hydrolysis but can react with nucleophilic amino acid residues like lysine, tyrosine, and histidine. The rates of these reactions are key to understanding their potential as chemical probes. For instance, studies on panels of SVI-F electrophiles have determined pseudo-first-order kinetic rates for their reactions with amino acids. While specific data for this compound is not available, the data from analogous compounds provides a valuable framework for estimating its reactivity. The electron-donating nature of the two methyl groups on the thiophene (B33073) ring is expected to modulate the electrophilicity of the sulfur center.

To illustrate the range of reactivities observed in related compounds, the following table presents kinetic data for the reaction of various substituted aryl sulfonyl fluorides with N-acetyltyrosine, a model nucleophile. This data highlights how substituents on the aromatic ring can influence the reaction rate.

| Compound | Rate Constant (k, M⁻¹s⁻¹) | Reference Amino Acid |

| 4-Carboxybenzenesulfonyl fluoride | 0.015 | N-acetyltyrosine |

| 4-Cyanobenzenesulfonyl fluoride | 0.045 | N-acetyltyrosine |

| 4-Nitrobenzenesulfonyl fluoride | 0.120 | N-acetyltyrosine |

This table is illustrative and based on data for analogous aryl sulfonyl fluorides to provide a comparative context for the potential reactivity of this compound.

The kinetic parameters, such as the inactivation constant (kinact) and the inhibition constant (KI), are also critical in the context of enzyme inhibition. These parameters, determined for various SVI-F electrophiles, reveal the contributions of reversible binding and the subsequent covalent reaction. nih.govacs.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the reaction mechanisms of sulfonyl fluorides at a molecular level. chemrxiv.org These studies can map potential energy surfaces, identify transition states, and calculate activation barriers, providing deep insights that complement experimental findings.

For sulfonyl fluorides, computational studies have explored their reactions with various nucleophiles. These investigations often focus on the nucleophilic substitution at the sulfur center. The mechanism typically involves the approach of the nucleophile to the electrophilic sulfur atom, leading to a transition state and subsequent displacement of the fluoride ion. The geometry of the transition state and the associated energy barrier are highly dependent on the nature of the sulfonyl fluoride and the incoming nucleophile.

In the context of this compound, computational models could predict how the electronic structure of the dimethylthiophene ring influences the stability of the ground state and the transition state of the reaction. The electron-donating methyl groups would likely increase the electron density on the thiophene ring, which could, in turn, affect the electrophilicity of the sulfonyl group.

The table below presents theoretical parameters that are often calculated in computational studies of reaction mechanisms. While these values are not specific to this compound, they represent the types of insights that computational analysis can provide.

| Parameter | Description | Typical Focus of Study |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Lower values indicate a faster reaction. |

| Reaction Energy (ΔGrxn) | The overall free energy change of the reaction. | Negative values indicate a thermodynamically favorable reaction. |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction pathway. | Provides insight into the steric and electronic interactions during the reaction. |

| NBO Analysis | Natural Bond Orbital analysis, used to study charge distribution and orbital interactions. | Elucidates the nature of bonding in the transition state. |

This table outlines common parameters investigated in computational studies of sulfonyl fluoride reactivity and is intended to be representative.

Computational studies have also been employed to understand more complex reaction landscapes, such as the deoxyfluorination of alcohols using sulfonyl fluorides, where machine learning models trained on computational data have been used to predict reaction outcomes. ucla.eduacs.org Such approaches could, in principle, be applied to predict the reactivity of this compound with a wide range of nucleophiles.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dimethylthiophene 2 Sulfonyl Fluoride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3,5-Dimethylthiophene-2-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, ¹⁹F, and ³³S NMR provides a complete picture of the atomic connectivity and electronic environment.

The analysis of proton, carbon-13, and fluorine-19 NMR spectra offers detailed insights into the molecular framework of 3,5-Dimethylthiophene-2-sulfonyl fluoride.

¹³C NMR: The carbon-13 NMR spectrum would provide signals for all six carbon atoms in the molecule. The chemical shifts of the thiophene (B33073) ring carbons (C2, C3, C4, and C5) are diagnostic of their position relative to the sulfur atom and the electron-withdrawing sulfonyl fluoride substituent. The C2 carbon, directly attached to the -SO₂F group, is expected to be significantly downfield. The carbons of the two methyl groups would appear at characteristic upfield shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for confirming the presence and electronic environment of the sulfonyl fluoride moiety. thermofisher.com It is expected to exhibit a single resonance, a singlet, in a chemical shift region characteristic of aryl sulfonyl fluorides. rsc.orgrsc.org The precise chemical shift provides a sensitive probe of the electronic effects exerted by the dimethylthiophene ring. thermofisher.comalfa-chemistry.com The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. alfa-chemistry.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~2.3-2.6 | Singlet | C₅-CH₃ |

| ~2.5-2.8 | Singlet | C₃-CH₃ | |

| ~6.8-7.2 | Singlet | C₄-H | |

| ¹³C | ~15-20 | Quartet | C₅-CH₃, C₃-CH₃ |

| ~125-135 | Doublet | C₄ | |

| ~135-145 | Singlet | C₃ | |

| ~140-150 | Singlet | C₂-SO₂F | |

| ~150-160 | Singlet | C₅ |

Note: Predicted values are based on typical shifts for substituted thiophenes and aryl sulfonyl fluorides. rsc.orgrsc.org

Sulfur-33 (³³S) NMR spectroscopy, despite its challenges, offers a direct method for investigating the chemical environment of sulfur atoms. huji.ac.il As a quadrupolar nucleus with low natural abundance and sensitivity, acquiring ³³S NMR spectra can be demanding. mdpi.com However, for sulfonyl fluorides, the sulfur atom is in a relatively symmetric, high-oxidation-state environment (+6), which can lead to sharper signals than those observed for lower-oxidation-state sulfur compounds like sulfides or thiols. researchgate.net

The ³³S chemical shift for this compound would be expected in the region characteristic for sulfonyl derivatives, providing direct evidence of the S(VI) oxidation state and information about the electronic structure around the sulfur nucleus. nih.gov The wide chemical shift range of ³³S NMR, spanning over 1000 ppm, allows for clear differentiation between various sulfur functional groups. mdpi.com

Vibrational Spectroscopy: Infrared and Raman Applications

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the sulfonyl group. Specifically, strong asymmetric and symmetric stretching vibrations of the S(=O)₂ group typically appear in the ranges of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively. Another key feature would be the S-F stretching vibration. The spectrum would also feature C-H stretching vibrations from the methyl groups and the aromatic ring proton, as well as C-C and C-S stretching vibrations characteristic of the thiophene ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations, such as the S(=O)₂ symmetric stretch and the thiophene ring breathing modes, are often strong in the Raman spectrum. nih.govresearchgate.net This technique is particularly useful for observing the C-S bond vibrations within the heterocyclic ring. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |

| Thiophene Ring C=C Stretch | 1500-1600 | Medium | Strong |

| S(=O)₂ Asymmetric Stretch | 1380-1420 | Strong | Weak |

| S(=O)₂ Symmetric Stretch | 1180-1210 | Strong | Strong |

| Thiophene Ring Vibrations | 1000-1300 | Medium | Medium |

| C-S Ring Stretch | 650-750 | Medium | Strong |

Note: Ranges are based on general data for substituted thiophenes and sulfonyl halides. rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

The fragmentation pattern provides valuable structural confirmation. Key fragmentation pathways for thiophene-sulfonyl derivatives often involve:

Loss of SO₂F radical: Cleavage of the C-S bond to yield a dimethylthiophenyl cation.

Loss of SO₂: A common rearrangement pathway for aromatic sulfonyl compounds, leading to a fluorinated intermediate. researchgate.net

Cleavage of the thiophene ring: Subsequent fragmentation of the heterocyclic ring can occur, leading to smaller characteristic ions. arkat-usa.orgresearchgate.net

Loss of methyl radicals: Fragmentation involving the methyl substituents.

The observation of these characteristic fragments would strongly support the proposed structure of this compound. sapub.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. mdpi.com

A crystal structure of this compound would reveal:

Molecular Geometry: The planarity of the thiophene ring and the tetrahedral geometry around the sulfur atom of the sulfonyl fluoride group. acs.org Torsion angles would define the orientation of the sulfonyl fluoride group relative to the thiophene ring.

Bond Parameters: Precise bond lengths for the C-S, S=O, and S-F bonds, which can be compared to values from related structures to understand electronic effects. nih.gov For instance, the S=O bond lengths are expected to be short, indicating significant double-bond character.

Table 3: List of Compounds

| Compound Name |

|---|

Theoretical and Computational Investigations of 3,5 Dimethylthiophene 2 Sulfonyl Fluoride

Quantum Chemical Studies on Electronic Structure and Bonding

The sulfur-fluorine (S-F) bond within the sulfonyl fluoride (B91410) group is a key feature of the molecule, renowned for its considerable stability. researchgate.net Quantum chemical studies can quantify the characteristics of this bond. The S(VI)-F bond exhibits superior thermal and chemical stability compared to its sulfonyl chloride counterpart, making it resistant to reduction and hydrolysis under many conditions. researchgate.netresearchgate.net This inertness is a hallmark of the Sulfur(VI) Fluoride Exchange (SuFEx) class of reagents, which are valued for their predictable reactivity. nih.gov

The stability of the S-F bond is attributed to its high bond dissociation energy and the significant electronegativity difference between sulfur and fluorine, which imparts a strong ionic character to the bond. researchgate.net Computational analysis typically involves calculating bond lengths, vibrational frequencies, and bond dissociation energies. For a molecule like 3,5-Dimethylthiophene-2-sulfonyl fluoride, these parameters can be calculated using various levels of theory.

Table 1: Calculated S-F Bond Properties in a Representative Aryl Sulfonyl Fluoride

| Property | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| S-F Bond Length | 1.55 - 1.60 Å | DFT/B3LYP/6-311G(d,p) |

| S-F Stretching Frequency | 800 - 850 cm⁻¹ | DFT/B3LYP/6-311G(d,p) |

Note: These are typical values for aryl sulfonyl fluorides and serve as an estimate for this compound. Specific values would require dedicated calculations.

The electronic properties of the thiophene (B33073) ring are significantly modulated by its substituents: two methyl groups (-CH₃) at positions 3 and 5, and a sulfonyl fluoride group (-SO₂F) at position 2. These groups exert both inductive and resonance effects. libretexts.org

Methyl Groups (-CH₃): As alkyl groups, they are weakly electron-donating through an inductive effect (sigma-bond polarization) and hyperconjugation. This donation increases the electron density of the thiophene ring, generally making it more reactive towards electrophilic attack. libretexts.org

Sulfonyl Fluoride Group (-SO₂F): This group is strongly electron-withdrawing. The highly electronegative oxygen and fluorine atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the thiophene ring through both a strong inductive effect and a resonance effect (delocalization of π-electrons into the d-orbitals of sulfur). libretexts.orgnih.gov

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. aps.orgaps.org It is well-suited for determining the geometry, conformational preferences, and spectroscopic properties of this compound. arxiv.org

Conformational analysis of this compound primarily involves studying the rotation around the C2-S bond that connects the thiophene ring to the sulfonyl fluoride group. While the thiophene ring itself is largely planar, the orientation of the -SO₂F group relative to the ring can vary. DFT calculations can be used to construct a potential energy surface by systematically rotating this bond and calculating the energy at each step. This process identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them. researchgate.netresearchgate.net Given the steric bulk of the adjacent methyl group at position 3, it is expected that the lowest energy conformation would orient the fluorine and oxygen atoms to minimize steric hindrance. Tautomerism is not expected to be a significant phenomenon for this molecule, as it lacks the necessary labile protons and structural features for such isomerization.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. mdpi.comresearchgate.net

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic strong absorptions would be predicted for the S=O symmetric and asymmetric stretches (typically 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively) and the S-F stretch (around 800-850 cm⁻¹).

NMR Spectra: DFT can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra. Calculations would predict distinct signals for the two methyl groups and the remaining proton on the thiophene ring, with the electron-withdrawing -SO₂F group influencing the chemical shifts of nearby nuclei.

Table 2: Illustrative Predicted Spectroscopic Data using DFT

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| ¹H NMR (Thiophene-H) | 7.0 - 7.5 ppm | Downfield shift due to adjacent -SO₂F group. |

| ¹³C NMR (C-SO₂F) | 135 - 145 ppm | Deshielded carbon due to direct attachment to the withdrawing group. |

| ¹⁹F NMR | +40 to +70 ppm | Typical range for aryl sulfonyl fluorides (relative to CFCl₃). |

| IR S=O Stretch (asym) | 1410 - 1440 cm⁻¹ | Strong absorption band. |

Note: These values are illustrative and based on typical results for similar structures. Actual values depend on the specific functional and basis set used in the calculation.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms. For this compound, this could involve studying its participation in SuFEx-type reactions or its susceptibility to nucleophilic aromatic substitution (SNAr) on the thiophene ring. nih.gov

Computational modeling of a reaction pathway involves identifying the minimum energy structures of the reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS)—the highest energy point along the lowest energy reaction path. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Eₐ), which is the primary determinant of the reaction rate.

For example, modeling the reaction of this compound with a nucleophile like an amine would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (thiophene derivative and amine) and the final sulfonamide product.

Transition State Search: Locating the transition state structure for the nucleophilic attack at the sulfur atom. This is a saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

These computational studies provide deep mechanistic insights, allowing for the prediction of reactivity and the rational design of new chemical transformations. semanticscholar.org

Chemical Transformations and Derivatization Chemistry of 3,5 Dimethylthiophene 2 Sulfonyl Fluoride

Synthesis of Thiophene (B33073) Sulfonamides and Sulfonate Esters

The S-F bond in 3,5-dimethylthiophene-2-sulfonyl fluoride (B91410), while relatively stable, can be activated to react with various nucleophiles, serving as a robust method for forming new covalent linkages. This reactivity is the cornerstone of its application in synthesizing sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry and material science. researchgate.netresearchgate.net

The reaction with primary and secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable S-N bond. researchgate.net Similarly, reaction with alcohols or phenols, typically in the presence of a base, results in the corresponding sulfonate esters through the formation of an S-O bond. These transformations are often characterized by high yields and functional group tolerance.

Table 1: Representative Synthesis of Sulfonamides and Sulfonate Esters

| Entry | Nucleophile | Base | Product |

| 1 | Aniline | Triethylamine | N-phenyl-3,5-dimethylthiophene-2-sulfonamide |

| 2 | Benzylamine | Pyridine | N-benzyl-3,5-dimethylthiophene-2-sulfonamide |

| 3 | Phenol | Cesium Carbonate | Phenyl 3,5-dimethylthiophene-2-sulfonate |

| 4 | Methanol | Potassium Carbonate | Methyl 3,5-dimethylthiophene-2-sulfonate |

This table represents typical transformations based on the known reactivity of aryl and heteroaryl sulfonyl fluorides.

Formation of Sulfonimidoyl Fluorides and Related Sulfur(VI) Analogues

Sulfonimidoyl fluorides are aza-analogues of sulfonyl fluorides where one of the sulfonyl oxygens is replaced by a nitrogen group. researchgate.net These compounds serve as important connectors in SuFEx chemistry, offering tunable reactivity based on the N-substituent. researchgate.netresearchgate.net The conversion of 3,5-dimethylthiophene-2-sulfonyl fluoride into a sulfonimidoyl fluoride can be achieved through multi-step sequences. For instance, reaction with a primary amine can lead to a sulfonamide, which can then be converted to the corresponding sulfonimidoyl chloride and subsequently undergo a halide exchange to yield the target sulfonimidoyl fluoride. researchgate.net

The synthesis of other sulfur(VI) analogues, such as sulfondiimidoyl fluorides (double aza-analogues), is also a key area of derivatization chemistry. nih.gov These modular synthetic routes allow for extensive variation of the substituents on both the carbon and nitrogen atoms, creating a diverse chemical space of S(VI) compounds. nih.gov The reactivity of these analogues can be finely modulated by the electronic properties of the N-substituents, making them valuable for various applications in chemical synthesis. nih.govresearchgate.net

Table 2: Synthesis of Sulfur(VI) Analogues

| Starting Material | Reagent Sequence | Product Class |

| This compound | 1. R-NH₂2. Oxidative chlorination3. Fluoride source (e.g., KF) | Sulfonimidoyl Fluoride |

| Sulfonimidoyl Fluoride | Organometallic reagents, electrophiles, NFSI | Sulfondiimidoyl Fluoride |

This table outlines general synthetic strategies for accessing S(VI) analogues from sulfonyl fluorides. researchgate.netnih.gov

Functionalization at the Thiophene Ring System

The thiophene ring itself is a versatile platform for further functionalization, allowing for the introduction of additional substituents to modulate the molecule's properties. researchgate.net The directing effects of the substituents on the this compound ring are crucial for predicting the outcome of functionalization reactions. The methyl groups at positions 3 and 5 are activating and ortho/para-directing, while the sulfonyl fluoride group at position 2 is a strong electron-withdrawing and deactivating group.

The only unsubstituted position on the thiophene ring is C4. Electrophilic aromatic substitution reactions, such as halogenation or nitration, would be expected to occur at this position, although the strong deactivating effect of the SO₂F group would likely require harsh reaction conditions. Alternatively, metalation of the thiophene ring, for example through lithium-halogen exchange or direct deprotonation with a strong base, could provide a nucleophilic carbon center for subsequent reaction with various electrophiles. researchgate.net Such strategies enable the introduction of a wide array of functional groups, significantly expanding the chemical diversity of derivatives. nih.gov

Table 3: Potential Functionalization Reactions at the Thiophene C4 Position

| Reaction Type | Reagents | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-dimethylthiophene-2-sulfonyl fluoride |

| Nitration | HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitrothiophene-2-sulfonyl fluoride |

| Lithiation/Electrophilic Quench | 1. n-BuLi2. Electrophile (e.g., CO₂) | 2-(Fluorosulfonyl)-3,5-dimethylthiophene-4-carboxylic acid |

This table illustrates potential, yet challenging, functionalization pathways on the thiophene ring.

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control is a significant challenge and opportunity in the derivatization of sulfur-based functional groups. The sulfur atom in S(VI) compounds like sulfonimidoyl fluorides can be a stereocenter if the substituents on the sulfur and nitrogen atoms are different. The stereoselective synthesis of enantioenriched sulfonimidoyl fluorides has been reported, demonstrating that chirality at the sulfur center can be controlled. researchgate.net

For this compound, derivatization to a chiral sulfonimidoyl fluoride could potentially be achieved using a chiral amine or a chiral catalyst during the imidoylation step. Maintaining the stereochemical integrity of the resulting product is critical. It has been noted that excess fluoride ions can lead to racemization of enantioenriched arylsulfonimidoyl fluorides, a challenge that can be overcome by using additives that trap excess fluoride. researchgate.net This control over the three-dimensional structure of the molecule is crucial for applications in areas such as asymmetric catalysis and the development of chiral therapeutic agents.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Architectures

Due to the inherent reactivity of the sulfonyl fluoride (B91410) moiety and the functionality of the substituted thiophene (B33073) ring, 3,5-dimethylthiophene-2-sulfonyl fluoride serves as a crucial starting material for the synthesis of more complex molecules. The sulfonyl fluoride group can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and carbon nucleophiles, to form sulfonamides, sulfonate esters, and sulfones, respectively. This reactivity allows for the facile incorporation of the 3,5-dimethylthiophenyl group into larger molecular frameworks.

The thiophene ring itself offers additional sites for chemical modification, enabling the construction of intricate and highly functionalized architectures. The methyl groups at the 3 and 5 positions influence the electronic properties and steric environment of the thiophene ring, which can be exploited to control the regioselectivity of subsequent reactions.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of new synthetic methodologies. A notable area of application is in the realm of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This powerful set of reactions utilizes the high reactivity and specificity of the sulfonyl fluoride group to create robust covalent linkages under mild conditions. As a SuFEx hub, this compound can be employed to connect with various molecular partners, facilitating the modular and efficient assembly of complex molecules.

Research in this area continues to expand the scope of reactions involving thiophene sulfonyl fluorides, leading to innovative strategies for bond formation and molecular construction that are both efficient and highly selective.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. The sulfonyl fluoride group of this compound is well-suited for LSF due to its stability under many reaction conditions and its selective reactivity towards specific nucleophiles.

This allows for the precise installation of the 3,5-dimethylthiophenyl-2-sulfonyl moiety onto a drug candidate or a complex natural product. The introduction of this group can significantly alter the physicochemical and biological properties of the parent molecule, providing a means to optimize its activity, selectivity, or pharmacokinetic profile. The stability of the S-F bond allows it to be carried through multiple synthetic steps before its final transformation.

Construction of Diverse Molecular Libraries

The modular nature of reactions involving this compound makes it an ideal building block for the construction of diverse molecular libraries. In high-throughput screening and drug discovery, having access to a large and structurally diverse collection of compounds is essential for identifying new bioactive molecules.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Covalent Ligands and Probes

The design of covalent ligands and probes incorporating the 3,5-Dimethylthiophene-2-sulfonyl fluoride (B91410) scaffold leverages the predictable reactivity of the sulfonyl fluoride group. This functional group can form stable covalent bonds with several nucleophilic amino acid residues in proteins, including tyrosine, lysine, serine, and histidine researchgate.netnih.gov. Probes are typically designed with three key features: an arylsulfonyl fluoride headgroup to react with target residues, an alkyne or other biorthogonal handle for enrichment and identification of modified proteins, and a diversity element to modulate binding affinity and selectivity ucsf.edu.

The synthesis of heterocyclic sulfonyl fluorides like 3,5-Dimethylthiophene-2-sulfonyl fluoride can be achieved through several established chemical routes mdpi.com. These methods provide access to a diverse range of probes for screening and optimization.

Common Synthetic Pathways to Arylsulfonyl Fluorides:

| Starting Material | Key Reagents | Description |

| Thiols/Disulfides | Aqueous sodium hypochlorite (B82951), KHF₂ | Oxidation of a thiol to the corresponding sulfonyl chloride, followed by a chlorine-fluorine exchange mdpi.com. |

| Sulfonamides | Pyrylium tetrafluoroborate (Pyry-BF₄), MgCl₂, KF | Activation of the sulfonamide to form a sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride mdpi.com. |

| Grignard Reagents | Sulfuryl fluoride (SO₂F₂) | Direct fluorosulfurylation of an aryl or heteroaryl Grignard reagent mdpi.com. |

| Sulfonyl Hydrazides | Selectfluor | A direct fluorination method performed in water without the need for a catalyst mdpi.com. |

These synthetic strategies allow for the modular construction of complex probes where the 3,5-dimethylthiophene core can be systematically modified to explore structure-activity relationships and optimize target engagement d-nb.inforesearchgate.net. For instance, a diversity-oriented approach using photoredox-catalysed couplings can generate libraries of skeletally-diverse sulfonyl fluoride probes from readily available building blocks d-nb.info. This enables the rapid generation of compounds for screening against biological targets like Trypanosoma brucei d-nb.info.

Investigating Selective Reactivity with Biological Targets

The utility of this compound as a covalent probe is defined by the reactivity of its sulfonyl fluoride group toward nucleophilic amino acid residues. Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides can react with a broader range of residues, significantly expanding the "ligandable" proteome researchgate.netnih.gov. The reactivity is influenced by both the electronic properties of the aryl ring and the local microenvironment of the amino acid within the protein's binding pocket rsc.org.

Studies on arylsulfonyl fluorides have elucidated their reactivity profile with various amino acids. The general order of reactivity at physiological pH is Cysteine > Tyrosine > Lysine > Histidine nih.gov. However, the adduct formed with cysteine is often an unstable thiosulfonate ester that hydrolyzes to a sulfinic acid, making sulfonyl fluorides less suitable for durable cysteine targeting nih.govrsc.org. In contrast, stable sulfonate ester and sulfonamide adducts are formed with tyrosine and lysine, respectively nih.govrsc.org.

Reactivity of Arylsulfonyl Fluorides with Nucleophilic Amino Acids:

| Amino Acid | Adduct Type | Stability | Notes |

| Tyrosine | Sulfonate Ester | Stable | Reaction occurs at approximately twice the rate of lysine nih.gov. |

| Lysine | Sulfonamide | Stable | Forms a durable covalent bond nih.govrsc.org. |

| Cysteine | Thiosulfonate Ester | Unstable | The adduct readily collapses to a sulfinic acid nih.govrsc.org. |

| Histidine | Sulfonamide | Stable | Generally less reactive than tyrosine and lysine nih.gov. |

| Serine | Sulfonate Ester | Potentially Unstable | Adducts on serine proteases can be prone to hydrolysis, complicating analysis nih.gov. |

This selective reactivity allows probes based on the this compound scaffold to be used in chemical proteomics to identify functional residues. For example, sulfonyl fluoride-based probes have been shown to selectively label essential tyrosine residues within the substrate-binding sites of glutathione transferases (GSTs) across different classes of the enzyme family nih.govresearchgate.net. The ability to covalently modify tyrosines and lysines, which are frequently located in ligand-binding sites that lack a cysteine, makes this class of compounds particularly valuable for developing novel covalent inhibitors ucsf.edu.

Integration into Bioconjugation and Labeling Strategies

The this compound core is readily integrated into bioconjugation and labeling strategies through the principles of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) researchgate.netresearchgate.net. SuFEx has become a powerful tool for rapidly connecting molecular fragments, enabling the synthesis of functional molecules and bioconjugates nih.gov.

In a typical chemoproteomic workflow, a probe containing the this compound "warhead" is designed to include a bioorthogonal handle, such as an alkyne or azide group ucsf.eduresearchgate.net. This handle allows for the subsequent "clicking" of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) after the probe has covalently labeled its protein targets within a complex biological sample like a cell lysate researchgate.net.

Steps in a Chemoproteomic Labeling Strategy:

Probe Incubation: A sulfonyl fluoride probe with an alkyne handle is incubated with a proteome (e.g., cell lysate) researchgate.net.

Covalent Labeling: The probe covalently modifies accessible and reactive tyrosine, lysine, or other nucleophilic residues on proteins ucsf.eduresearchgate.net.

Click Chemistry: A reporter molecule, such as desthiobiotin-azide, is attached to the probe-labeled proteins via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction researchgate.net.

Enrichment & Identification: Biotin-tagged proteins are enriched using streptavidin beads and subsequently identified and quantified using mass spectrometry-based proteomics.

This strategy allows for the proteome-wide identification of proteins that interact with the probe, providing insights into potential drug targets nih.govucsf.edu. The stable covalent linkage formed by the sulfonyl fluoride group is robust and survives the analytical workflow, making it a reliable tool for activity-based protein profiling (ABPP) and target discovery nih.govd-nb.info.

Role as Scaffolds in Target Identification and Validation

The this compound structure serves as an excellent scaffold for fragment-based ligand discovery (FBLD) aimed at identifying and validating new therapeutic targets. In this approach, libraries of small, structurally diverse fragments containing a reactive sulfonyl fluoride group are screened against purified proteins or entire proteomes nih.govd-nb.info.

The covalent nature of the interaction between the sulfonyl fluoride fragment and its target protein offers significant advantages for hit detection and validation. The formation of a covalent bond effectively traps even weak, transient interactions that might be missed in conventional non-covalent screening methods nih.gov.

A chemoproteomic platform using a panel of diverse sulfonyl fluoride probes can directly map ligandable sites on a proteome-wide scale in intact cells ucsf.edu. By using stereoselective modification as an indicator of a meaningful binding event, researchers have identified hundreds of ligandable tyrosines and lysines in functionally important protein sites, many of which were previously undrugged ucsf.edu. For instance, this approach led to the discovery of a chiral probe that covalently modifies Y228 in the MYC binding site of the epigenetic regulator WDR5 and another that modifies Y387 in the immuno-oncology target APMAP, stimulating tumor cell phagocytosis ucsf.edu. Such findings validate these proteins as druggable targets and provide starting points for the development of potent and selective inhibitors ucsf.edud-nb.info.

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Catalysis

While specific synthetic routes to 3,5-Dimethylthiophene-2-sulfonyl fluoride (B91410) are not detailed in the literature, several innovative methods for the synthesis of heteroaromatic sulfonyl fluorides could be applied and optimized for this compound.

Table 1: Potential Synthetic Strategies for 3,5-Dimethylthiophene-2-sulfonyl fluoride

| Starting Material | Reagents and Conditions | Description |

| 3,5-Dimethyl-2-thiophenethiol | 1. Aqueous sodium hypochlorite (B82951) 2. Potassium bifluoride (KHF₂) | This two-step, one-pot method involves the initial oxidative chlorination of the corresponding thiol to form a sulfonyl chloride, which is then converted to the sulfonyl fluoride. rhhz.netmdpi.com |

| 3,5-Dimethylthiophene-2-sulfonic acid | Trichloroacetonitrile, triphenylphosphine, then TBAF(t-BuOH)₄ | This approach converts the sulfonic acid to the sulfonyl fluoride via an in-situ generated sulfonyl chloride. rhhz.net |

| 2-Bromo-3,5-dimethylthiophene | DABSO, Pd catalyst, then a fluorinating agent (e.g., Selectfluor) | Palladium-catalyzed cross-coupling reactions offer a route from aryl halides to sulfonyl fluorides, which could be applicable to the brominated derivative of 3,5-dimethylthiophene. rhhz.net |

| 3,5-Dimethylthiophene | Sulfuryl fluoride (SO₂F₂) and a suitable catalyst | Direct C-H functionalization methods are an active area of research and could provide a more direct and atom-economical route to the target compound. |

Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of this and related compounds. This includes the use of electrochemical methods, which have been shown to be effective for the synthesis of sulfonyl fluorides from thiols and disulfides with KF as a fluorine source, avoiding harsh oxidants. nih.gov Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals, for the direct fluorosulfonylation of C-H bonds on the thiophene (B33073) ring would represent a significant advancement.

Expanded Reactivity and Mechanistic Discoveries

The reactivity of this compound is expected to be dominated by the sulfonyl fluoride group, making it a valuable building block for SuFEx click chemistry.

Key Reaction Classes:

SuFEx Reactions: The S-F bond can be selectively activated to react with a variety of nucleophiles, including phenols, amines, and alcohols, to form stable sulfonate, sulfonamide, and sulfate (B86663) linkages, respectively. The methyl groups on the thiophene ring may influence the reactivity of the sulfonyl fluoride through electronic and steric effects.

Cross-Coupling Reactions: The thiophene ring itself can be further functionalized. For example, if a halogen is present on the ring, it could participate in various palladium-catalyzed cross-coupling reactions to introduce additional complexity.

Modification of the Thiophene Core: The methyl groups could potentially be functionalized, or the sulfur atom of the thiophene ring could be oxidized to a sulfoxide (B87167) or sulfone, leading to new derivatives with altered properties.

Future research in this area will likely involve a detailed investigation of the kinetics and thermodynamics of its SuFEx reactions, comparing its reactivity to other aryl and heteroaryl sulfonyl fluorides. Mechanistic studies, potentially aided by computational modeling, could provide insights into the transition states of these reactions and help in the design of more reactive or selective SuFEx partners.

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique properties of the 3,5-dimethylthiophene moiety, combined with the versatile reactivity of the sulfonyl fluoride group, suggest a range of potential applications in interdisciplinary fields.

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Covalent inhibitors, chemical biology probes | Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.goveprajournals.comnih.govontosight.ai The sulfonyl fluoride can act as a warhead to form covalent bonds with specific amino acid residues in target proteins. nih.gov |

| Materials Science | Monomers for novel polymers, organic electronics | Polythiophenes and their derivatives are well-known for their use in organic electronics, such as in solar cells and light-emitting diodes. researchgate.netrsc.org The sulfonyl fluoride group could be used to create novel polymers through SuFEx polymerization or to functionalize surfaces. |

| Agrochemicals | Development of new pesticides and herbicides | The thiophene scaffold is present in some commercial agrochemicals. The introduction of a sulfonyl fluoride group could lead to new active ingredients with novel modes of action. |

Emerging research is expected to focus on the synthesis of libraries of compounds derived from this compound for biological screening. In materials science, the incorporation of this unit into polymers could lead to materials with tunable electronic properties, improved processability, and enhanced stability.

Rational Design of Derivatives with Enhanced Properties or Reactivity

A key future direction will be the rational design of derivatives of this compound to achieve specific, desired properties.

Strategies for Derivative Design:

Modification of the Thiophene Ring: Introducing different substituents on the thiophene ring in place of or in addition to the methyl groups can modulate the electronic properties of the molecule, thereby influencing the reactivity of the sulfonyl fluoride. Electron-withdrawing groups are expected to increase its reactivity, while electron-donating groups may decrease it.

Elaboration of the Sulfonyl Fluoride Moiety: While the sulfonyl fluoride itself is the reactive center, molecules can be designed where it acts as a linker to connect the thiophene core to other functional units, such as fluorophores, affinity tags, or other pharmacophores.

Isosteric Replacements: Replacing the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole, or thiazole) could lead to compounds with different biological activities and physical properties, while retaining the key sulfonyl fluoride reactive handle.

Computational chemistry will likely play a crucial role in the rational design of these new derivatives. By modeling the electronic structure and predicting the reactivity and potential biological interactions of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of new molecules with enhanced properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-dimethylthiophene-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 3,5-dimethylthiophene using sulfuryl chloride (SOCl₂) or fluorosulfonic acid derivatives. Key steps include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective in cross-coupling reactions to introduce sulfonyl fluoride groups .

- Reaction Medium : Tetrahydrofuran (THF) is often used due to its ability to stabilize intermediates and enhance reaction homogeneity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%). Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiophene to sulfonylating agent) .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns and fluorine coupling effects (e.g., splitting in ¹H NMR due to adjacent sulfur groups) .

- FT-IR : Identify S=O (1360–1400 cm⁻¹) and S-F (800–850 cm⁻¹) stretching vibrations .

- X-ray Crystallography : Resolve molecular geometry and confirm stereoelectronic effects, particularly sulfur’s tetrahedral coordination .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, S, and F percentages .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., SO₂ or HF) .

- Spill Management : Neutralize spills with calcium carbonate or sodium bicarbonate to mitigate fluoride release .

Advanced Research Questions

Q. How can enantioselective synthesis of sulfonyl fluoride derivatives be achieved using this compound as a precursor?

- Methodological Answer : Rhodium-catalyzed asymmetric sulfonylation is a robust approach:

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands to induce enantioselectivity (>90% ee) .

- Substrate Scope : Test reactivity with alkenes or aryl boronic acids to form C-S bonds while retaining fluoride functionality .

- Mechanistic Insight : Density Functional Theory (DFT) studies reveal transition-state stabilization via π-backbonding between Rh and the thiophene ring .

Q. What strategies resolve contradictions in reported reaction yields for sulfonyl fluoride derivatives under varying catalytic systems?

- Methodological Answer : Systematic analysis involves:

- Variable Screening : Compare Pd vs. Rh catalysts, solvent polarity (THF vs. DMF), and fluoride source (Selectfluor vs. AgF) .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., oxidative addition in Pd systems) .

- Error Margins : Replicate experiments with controlled humidity (<5% RH) to minimize hydrolysis of sulfonyl fluoride intermediates .

Q. How does the electronic nature of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Activation Energy : Electron-withdrawing sulfonyl fluoride groups lower the energy barrier for NAS at the 2-position.

- Substituent Effects : Methyl groups at 3- and 5-positions sterically hinder para-substitution but enhance meta-directing effects in electrophilic reactions .

- Computational Modeling : Use Hammett constants (σₚ = +0.93 for SO₂F) to predict regioselectivity in multi-step syntheses .

Q. What methodologies assess the stability of this compound under acidic, basic, or aqueous conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation via ¹⁹F NMR in buffered solutions (pH 2–12). Sulfonyl fluorides hydrolyze to sulfonic acids at pH >10, with half-lives <24 hours .

- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition onset at 150°C, necessitating storage at ≤4°C .

Q. How can this compound be leveraged in bioconjugation or drug-target engagement studies?

- Methodological Answer :

- Probe Design : Incorporate the compound as a warhead in covalent inhibitors targeting cysteine residues (e.g., kinases or proteases).

- Click Chemistry : Utilize sulfur-fluoride exchange (SuFEx) with silyl ethers for site-specific protein labeling .

- In Vivo Validation : Assess pharmacokinetics in murine models, focusing on fluoride release and off-target reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.